![molecular formula C13H16N2O8S2 B1234234 3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)
3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a natural product found in Streptomyces olivaceus with data available.
Scientific Research Applications
Antibiotic Properties
- This compound and its analogs, such as PS-6 and PS-7, are identified as new beta-lactam antibiotics, derived from various Streptomyces species. They have been noted for their distinct physicochemical properties and structures (Shibamoto et al., 1980).
Synthesis and Structural Analysis
- Research has focused on the synthesis of this compound's analogs, particularly for their potential as antibiotics. One approach involves preparing 2-acetamidoethenylthioesters from 4-carboxymethylazetidin-2-one, followed by cyclization using an intramolecular Wittig reaction (Baxter, Ponsford, & Southgate, 1980).
Application in Carbapenem Synthesis
- The compound and its variations play a significant role in the synthesis of carbapenem antibiotics. Studies have been conducted to synthesize cis-carbapenem derivatives related to C-19393 H2, an antibiotic, using this chemical as a key intermediate (Natsugari et al., 1983).
Development of New Antibiotics
- The structure and synthesis of new carbapenem antibiotics, carpetimycins C and D, have been explored. These antibiotics share structural similarities with the compound , highlighting its relevance in developing novel antibacterial agents (Nakayama et al., 1983).
Advanced Chemical Transformations
- There has been significant interest in the chemical transformations of this compound and its derivatives. For example, studies have shown the potential for skeletal rearrangement of its derivatives under specific conditions, leading to the formation of new chemical structures with potential biological activity (Kobayashi, Ono, & Kato, 1992).
properties
Molecular Formula |
C13H16N2O8S2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+ |
InChI Key |
FQQFFZPBGYGDSX-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)OS(=O)(=O)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)OS(=O)(=O)O |
synonyms |
MM 13902 MM 17880 MM 22380 MM 22381 MM 22382 MM 22383 MM 27696 MM 4550 olivanic acid olivanic acids |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



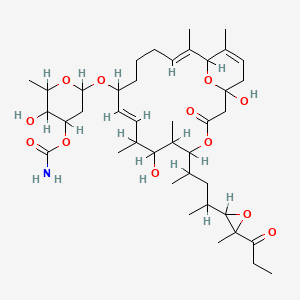
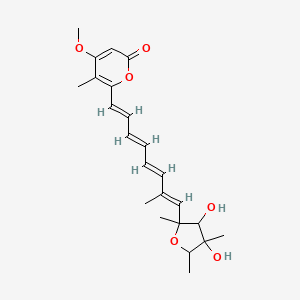
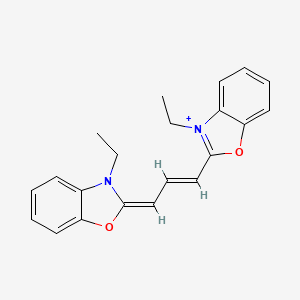
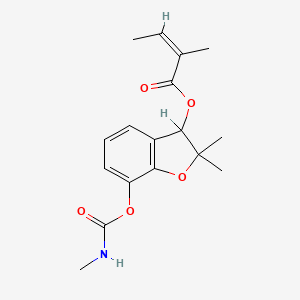

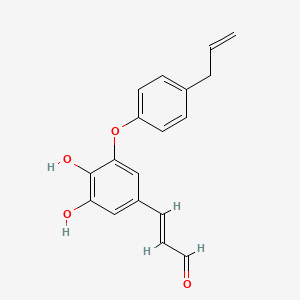

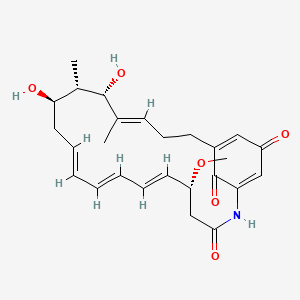

![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)
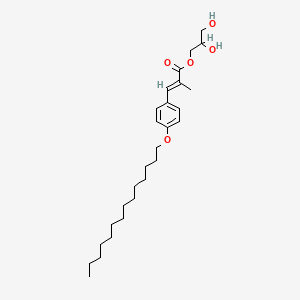
![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)

![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)